5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine 2,2,2-trifluoroacetate
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Overview
Description
5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine 2,2,2-trifluoroacetate is a complex organic compound that features a unique combination of pyrazolo[3,4-d]pyrimidine and benzo[d]oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine 2,2,2-trifluoroacetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the benzo[d]oxazole ring. Key steps include:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzo[d]oxazole Ring: This step typically involves a condensation reaction between the pyrazolo[3,4-d]pyrimidine intermediate and a suitable benzo[d]oxazole precursor.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine 2,2,2-trifluoroacetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities.
Benzo[d]oxazole Derivatives: Compounds with the benzo[d]oxazole ring are known for their diverse biological activities.
Uniqueness
The uniqueness of 5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine 2,2,2-trifluoroacetate lies in its combined structural features, which may confer distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C18H19F3N8O3 |
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Molecular Weight |
452.4 g/mol |
IUPAC Name |
5-[4-amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H18N8O.C2HF3O2/c17-5-1-2-6-24-15-12(14(18)20-8-21-15)13(23-24)9-3-4-11-10(7-9)22-16(19)25-11;3-2(4,5)1(6)7/h3-4,7-8H,1-2,5-6,17H2,(H2,19,22)(H2,18,20,21);(H,6,7) |
InChI Key |
NZKTVLUJECZUJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=NN(C4=NC=NC(=C34)N)CCCCN)N=C(O2)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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